Home > Products > Building Blocks P14706 > (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol - 1065100-83-5

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

Catalog Number: EVT-1468438
CAS Number: 1065100-83-5
Molecular Formula: C8H8N2O
Molecular Weight: 148.165
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate

  • Compound Description: This compound is the dihydrochloride salt dihydrate form of Pexidartinib. Pexidartinib functions as a potent and selective inhibitor of the colony stimulating factor-1 receptor (CSF-1R) []. It has been investigated as a potential therapeutic agent for various cancers, including tenosynovial giant cell tumor. [, ]
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, differing by the substitution at the 3-position. While (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol features a hydroxymethyl group, Pexidartinib possesses a more complex substituent attached to the core structure via a methylene linker. [, ]

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

  • Compound Description: BMS-378806 is an orally bioavailable HIV-1 attachment inhibitor. It exerts its activity by disrupting the interaction between the HIV-1 surface protein gp120 and the human cellular receptor CD4. [, ]
  • Relevance: BMS-378806 features a 4-methoxy-1H-pyrrolo[2,3-b]pyridine moiety, closely resembling the structure of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. The key difference lies in the substitution at the 3-position, with BMS-378806 containing a complex oxoacetyl-piperazine substituent. [, ]

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

  • Compound Description: This compound acts as a potent inhibitor of the platelet-derived growth factor-beta receptor (PDGF-βR). [] Inhibiting PDGF-βR can potentially be beneficial in treating diseases characterized by abnormal cell growth and proliferation.
  • Relevance: This molecule incorporates a 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl group within its structure, highlighting its connection to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Both compounds share the same core structure, but differ in the substituents attached at the 3-position of the pyrrolopyridine ring system. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound demonstrates highly potent and selective inhibitory activity against Rho-kinase. [] Rho-kinase inhibitors are being investigated for various therapeutic applications, including cardiovascular diseases and cancer.
  • Relevance: The presence of the 3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl moiety within its structure links this compound to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. They share the fundamental pyrrolo[2,3-b]pyridine scaffold, but with distinct substitutions and positions on the core ring system. []
  • Compound Description: This compound features a nitro group at the 5-position and a complex piperidine-containing substituent at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core. [] While its specific biological activity is not detailed in the provided abstract, its structure suggests potential applications in medicinal chemistry.
  • Relevance: This compound is structurally related to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol through the common 1H-pyrrolo[2,3-b]pyridine core structure. The variations lie in the substituents and their positions on the ring system. []

6-Cycloamino-3-(1H-pyrrolo[2,3-b]pyridin-4-yl)imidazo[1,2-b]pyridazine Derivatives

  • Compound Description: This class of compounds, with various substituents represented by "R," "A," "B," and "L" in the abstract, is mentioned in the context of therapeutic applications. [] The specific disease targets and biological activities are not explicitly stated.
  • Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridin-4-yl group with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Both possess the same core structure, but differ in the presence and position of substituents, as well as the fusion of the imidazo[1,2-b]pyridazine ring system in the derivatives. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

  • Compound Description: Compound 22 exhibits potent inhibitory activity against cyclin-dependent kinase 8 (CDK8). [] It demonstrated significant antitumor effects in colorectal cancer xenograft models and induced cell cycle arrest.
  • Relevance: These derivatives belong to the broader class of 1H-pyrrolo[2,3-b]pyridine compounds, sharing the core structure with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. The distinct feature of these derivatives is the presence of a benzylidene group at the 3-position and an oxo group at the 2-position, forming a lactam ring. []
  • Compound Description: BMS-585248 stands out as a highly potent HIV-1 attachment inhibitor. [] It demonstrates improved potency and pharmacokinetic properties compared to its predecessor, BMS-488043.
  • Relevance: While BMS-585248 targets HIV-1 through a different mechanism than the CSF-1R inhibition exhibited by Pexidartinib, they both share a structural connection to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. BMS-585248 incorporates a 4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl moiety, demonstrating the versatility of the pyrrolopyridine scaffold in medicinal chemistry. []

Naphthyridin-2(1H)-one Derivatives

  • Compound Description: These derivatives are synthesized through a unique ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives using sodium azide or azidotrimethylsilane. [] Although their biological activity isn't specified, their synthesis highlights the utility of pyrrolo[2,3-b]pyridine derivatives as building blocks.
  • Relevance: Although structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, the synthesis of these naphthyridin-2(1H)-one derivatives from 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones underscores the synthetic versatility of the pyrrolo[2,3-b]pyridine core. This emphasizes the potential of modifying (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol to access a diverse range of chemical entities. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Compound Description: This compound acts as a type II DFG-out inhibitor of RIPK3, a kinase involved in the necroptosis signaling pathway. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, but with different substitutions at the 4-position. It demonstrates the potential of modifying the pyrrolo[2,3-b]pyridine scaffold for developing kinase inhibitors. []

12. (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1) * Compound Description: Compound 1 is identified as an inhibitor of cell division cycle 7 kinase (Cdc7). []* Relevance: Compound 1, along with its derivative (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (Compound 42), represents a series of Cdc7 kinase inhibitors. They share the 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, emphasizing the significance of this structural motif in designing Cdc7 inhibitors. []

13. (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one (Compound 42)* Compound Description: Compound 42 demonstrates potent ATP-competitive inhibition of Cdc7 kinase with an IC50 value of 7 nM. []* Relevance: Compound 42, derived from Compound 1, also highlights the 1H-pyrrolo[2,3-b]pyridin-3-ylmethylene moiety as a crucial structural feature for Cdc7 kinase inhibition. The presence of this shared moiety with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol suggests its potential as a starting point for designing novel Cdc7 inhibitors. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

  • Compound Description: This group of compounds acts as potent and selective agonists of the serotonin receptor subtype 5-HT1F. [] These agonists hold potential for treating conditions like migraine.
  • Relevance: Although structurally distinct, these compounds showcase the versatility of modifying the pyrrolopyridine scaffold for targeting different biological targets. While they are based on the 1H-pyrrolo[3,2-b]pyridine isomer, their structural similarity to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol underscores the broad applicability of this class of heterocycles in medicinal chemistry. []

1-Benzyl-1H-pyrrolo[2,3-b]pyridines and 5-Benzyl-5H-pyrrolo[2,3-b]pyrazines

  • Compound Description: These compounds are synthesized through the gold-catalyzed cycloisomerization of corresponding N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-yl amines. [] The specific biological activities of these compounds are not detailed.
  • Relevance: Both 1-benzyl-1H-pyrrolo[2,3-b]pyridines and 5-benzyl-5H-pyrrolo[2,3-b]pyrazines, synthesized via gold catalysis, highlight the versatility of the pyrrolopyridine core structure found in (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. These examples further emphasize the potential for derivatizing this core to generate diverse chemical entities. []

5-Substitutedphenyl-4-[6-{2-(1-(3-(thiophen-2-yl)phenyl)ethylidene)hydrazinyl}-1H-pyrrolo[2,3-b]pyridin-1-yl]-4H-1,2,4-triazole-3-thioles

  • Compound Description: This series of compounds, with various substituents at the 5-position of the phenyl ring, has been synthesized and evaluated for antimicrobial activity. []
  • Relevance: These compounds, incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold, showcase the potential for developing antimicrobial agents based on this core structure. Their structural similarity to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol further highlights the potential of exploring modifications to this core for various medicinal chemistry applications. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating hematological malignancies. [] VNO forms during oxidative stress degradation of Venetoclax.
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. VNO's presence as an impurity emphasizes the potential metabolic pathways of molecules containing this core structure. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO. [] Similar to VNO, its presence highlights the potential metabolic vulnerabilities of the 1H-pyrrolo[2,3-b]pyridine core.
  • Relevance: VHA, also derived from Venetoclax, shares the 1H-pyrrolo[2,3-b]pyridine core with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. The identification of VHA as a product of a specific rearrangement reaction provides insights into potential chemical transformations that compounds containing this core structure might undergo. []
  • Compound Description: Compound w2 acts as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. [] It shows promising results in preclinical models of inflammatory bowel disease.
  • Relevance: This compound, identified as a potential therapeutic agent for inflammatory bowel disease, incorporates a 1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This structural similarity to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol suggests the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising starting point for medicinal chemistry development. []

3-(3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (Compound 12)

  • Compound Description: Compound 12 exhibits potent CDK8 inhibitory activity and anti-acute myeloid leukemia (AML) cell proliferation activity. [] It has shown promising results in preclinical studies.
  • Relevance: This compound features the 1H-pyrrolo[2,3-b]pyridine core, emphasizing its potential as a scaffold for developing CDK8 inhibitors. Its structural similarity to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol highlights the importance of exploring this core for developing therapeutics targeting various diseases. []

(R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide (VX-509, decernotinib)

  • Compound Description: VX-509 is an oral Janus kinase 3 (JAK3) inhibitor investigated for treating rheumatoid arthritis. [, ] It shows potent and selective inhibition of JAK3.
  • Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-3-yl group within its structure, highlighting its connection to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. While VX-509 targets JAK3, its structural similarity with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol reinforces the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold in medicinal chemistry. [, ]

(E)-3-(3-((1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)phenyl)-N-hydroxyacrylamide (Compound 12)

  • Compound Description: This compound exhibits antiproliferative activity against a range of human cancer cell lines. [] It acts as a potent and selective histone deacetylase 6 (HDAC6) inhibitor.
  • Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridin-1-yl group in its structure, highlighting its relationship to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Despite targeting HDAC6 through a distinct mechanism compared to other compounds listed, the structural similarity with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol emphasizes the broad therapeutic potential of molecules containing this core structure. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (Metabolite M30)

  • Compound Description: M30 is a key metabolite of Venetoclax, formed through nitro reduction. [] It contributes significantly to the fecal excretion of Venetoclax.
  • Relevance: This metabolite retains the 1H-pyrrolo[2,3-b]pyridine core structure found in (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, further emphasizing the metabolic stability of this scaffold. Its presence as a major metabolite provides insights into the potential biotransformation pathways of compounds containing this core. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Metabolite M27)

  • Compound Description: M27 is another significant metabolite of Venetoclax. [] It forms through a series of metabolic reactions, including oxidation and cyclization. Notably, it is considered a disproportionate human metabolite.
  • Relevance: Similar to M30, M27 also retains the 1H-pyrrolo[2,3-b]pyridine core of (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, suggesting its persistence during metabolism. The identification of this metabolite contributes to understanding the metabolic fate of this class of compounds. []

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

  • Compound Description: Vemurafenib is a BRAF inhibitor clinically used for treating metastatic melanoma harboring the BRAF V600E mutation. [] Studies show that its brain distribution is restricted by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).
  • Relevance: Vemurafenib, a clinically approved drug, incorporates a 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This structural similarity to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol highlights the significance of this scaffold in developing therapeutics for challenging diseases like cancer. Furthermore, understanding how transporters like P-gp and BCRP interact with Vemurafenib provides valuable insights into potential drug delivery challenges for molecules containing similar structural features. []

(3E,7E)-3,7-Bis(2-oxo-1H-pyrrolo[2,3-b]pyridin-3(2H)-ylidene)benzo[1,2-b:4,5-b′]difuran-2,6(3H,7H)-dione (NBDO)-based copolymers

  • Compound Description: These copolymers are investigated for their potential application in flexible field-effect transistors due to their unique optoelectronic and charge transport properties. [, ]
  • Relevance: Although structurally distinct from (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, the incorporation of the 1H-pyrrolo[2,3-b]pyridin-3(2H)-ylidene moiety in these copolymers illustrates the versatility of this core structure. It showcases its adaptability for constructing complex molecular architectures with potential applications in material science. [, ]

6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

  • Compound Description: [18F]MK6240 is a radiotracer used in positron emission tomography (PET) imaging. [] It exhibits high affinity for hyperphosphorylated tau, a protein implicated in Alzheimer's disease.
  • Relevance: Although [18F]MK6240 is designed for PET imaging and doesn't share the exact core structure with (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, its inclusion of a 1H-pyrrolo[2,3-c]pyridin-1-yl group is noteworthy. It highlights the use of structurally related pyrrolopyridine scaffolds in developing diagnostic tools for neurodegenerative diseases. []

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

  • Compound Description: PLX5622 acts as a CSF-1R inhibitor and is used to modulate glioma-associated microglia and macrophages in the context of cancer research. []
  • Relevance: This compound features a 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, structurally similar to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. While both compounds target different biological processes, their structural similarities highlight the 1H-pyrrolo[2,3-b]pyridine scaffold's versatility for developing compounds with distinct biological activities. []

2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (NVP-QAW039, fevipiprant)

  • Compound Description: Fevipiprant functions as a potent and selective antagonist of the DP2 receptor (also known as CRTH2). [] It is currently undergoing clinical trials for treating severe asthma.
  • Relevance: Fevipiprant incorporates a 1H-pyrrolo[2,3-b]pyridin-3-yl group, directly linking it to (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. This shared core structure, albeit with different substitutions, exemplifies the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold for developing therapies targeting diverse diseases like asthma. []
  • Compound Description: These compounds are synthesized as potential nicethamide analogs with potential analeptic activity. []
  • Relevance: While structurally different from (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, these compounds highlight the diverse structures accessible by modifying the pyrrolopyridine core. They exemplify how alterations to the ring system and substitutions can lead to molecules with potentially distinct biological activities. []

Properties

CAS Number

1065100-83-5

Product Name

(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.165

InChI

InChI=1S/C8H8N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-4,11H,5H2,(H,9,10)

InChI Key

VWPSBHFXPGWHDI-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CO)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.